Methyl 2-oxo-2,5,6,7-tetrahydro-1H-azepine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-oxo-1,2,3,4-tetrahydroazepine-5-carboxylate is a heterocyclic compound that features a seven-membered ring containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-oxo-1,2,3,4-tetrahydroazepine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of a suitable amine with a dicarbonyl compound under acidic or basic conditions to form the azepine ring. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or methanol, and catalysts like methanesulfonic acid or sodium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-oxo-1,2,3,4-tetrahydroazepine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Methyl 7-oxo-1,2,3,4-tetrahydroazepine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of methyl 7-oxo-1,2,3,4-tetrahydroazepine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives .
Comparison with Similar Compounds
Similar Compounds
Azepines: Compounds with a similar seven-membered ring structure, such as azepine and its derivatives.
Benzodiazepines: These compounds contain a fused benzene and diazepine ring and are well-known for their pharmaceutical applications.
Oxazepines: These compounds have an oxygen atom in the ring and exhibit different chemical and biological properties.
Uniqueness
Methyl 7-oxo-1,2,3,4-tetrahydroazepine-5-carboxylate is unique due to its specific functional groups and the presence of a methyl ester. This gives it distinct reactivity and potential for diverse applications compared to other azepine derivatives .
Properties
Molecular Formula |
C8H11NO3 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl 7-oxo-1,2,3,4-tetrahydroazepine-5-carboxylate |
InChI |
InChI=1S/C8H11NO3/c1-12-8(11)6-3-2-4-9-7(10)5-6/h5H,2-4H2,1H3,(H,9,10) |
InChI Key |
STUSTCSHPCPDSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=O)NCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.